molecular formula C6H8ClNO2S B057268 Methyl 4-aminothiophene-3-carboxylate Hydrochloride CAS No. 39978-14-8

Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Cat. No. B057268
CAS RN: 39978-14-8
M. Wt: 193.65 g/mol
InChI Key: JGIRDDQLZLXRKQ-UHFFFAOYSA-N
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Description

Methyl 4-aminothiophene-3-carboxylate Hydrochloride (MATC-HCl) is a thiophene derivative that is used in various scientific research applications. MATC-HCl is a small organic molecule with a molecular weight of 211.7 g/mol and a melting point of 127-129°C. It is a white to off-white crystalline powder that is soluble in water, ethanol, and methanol. MATC-HCl has a variety of uses in scientific research, including in vivo and in vitro studies, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • Methyl 3-aminothiophene-2-carboxylates, closely related to Methyl 4-aminothiophene-3-carboxylate Hydrochloride, have been synthesized using eco-friendly phase transfer catalysis techniques, indicating their potential in sustainable chemical processes (Shah, 2011).
    • A practical protocol for the synthesis of N-arylated methyl 2-aminothiophene-3-carboxylate has been developed, demonstrating the compound's utility in creating structurally diverse molecules (Rizwan et al., 2015).
    • Methyl-3-aminothiophene-2-carboxylate (matc), an intermediate in organic synthesis, has been studied for its crystal structure and computational properties, emphasizing its importance in the development of medicines, dyes, and pesticides (Tao et al., 2020).
  • Medicinal and Biological Applications :

    • Methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor in the synthesis of articaine (a local anesthetic), has been assessed for its genotoxic and carcinogenic potentials, highlighting the importance of understanding the safety profiles of these compounds in pharmaceutical applications (Lepailleur et al., 2014).
  • Dyeing and Textile Industry :

    • Thiophene derivatives like this compound have been used in the synthesis of novel disperse dyes for dyeing polyester fibers, suggesting their applicability in the textile industry (Iyun et al., 2015).

Biochemical Analysis

Biochemical Properties

It is known to interact with DNA polymerase, an enzyme crucial for DNA replication and repair

Cellular Effects

As a DNA polymerase inhibitor, it could potentially influence cell function by affecting DNA replication and repair processes This could have impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves its interaction with DNA polymerase . It is believed to inhibit the activity of this enzyme, which could lead to changes in gene expression and other cellular processes. The exact details of these interactions and the resulting effects at the molecular level are still being studied.

Metabolic Pathways

It is known that this compound interacts with DNA polymerase

properties

IUPAC Name

methyl 4-aminothiophene-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIRDDQLZLXRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380587
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39978-14-8
Record name Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-aminothiophene-3-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Oxo-4-methoxycarbonyltetrahydrothiophene (28 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (11.5 g) in methanol (80 ml). The mixture was then cooled and a first crop was filtered off and washed with dry diethyl ether to afford the title compound (18.4 g, 57.6%) m.p. 203° to 205° C. On further cooling a second crop (2.7 g, 8.5%) was obtained, m.p. 201° to 202° C. The total yield was thus 66.1%.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
57.6%

Synthesis routes and methods II

Procedure details

4-Oxo-3-methoxycarbonyltetrahydrothiophene (3.9 g) was heated under reflux for 1 hour with hydroxylamine hydrochloride (2 g) in acetonitrile 10 ml). The mixture was then cooled and the solid portion was filtered off and washed with dry diethyl ether to afford the title compound (3.65 g), m.p. 203°-204° C.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
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Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Reactant of Route 6
Methyl 4-aminothiophene-3-carboxylate Hydrochloride

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